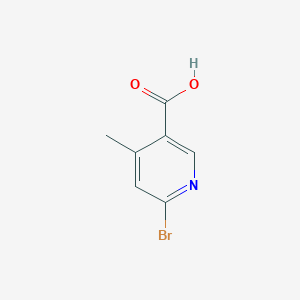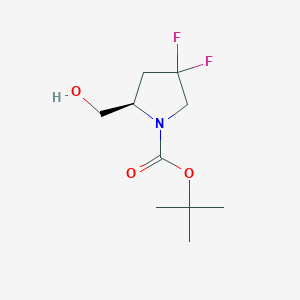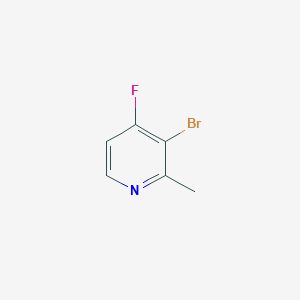
3-Bromo-4-fluoro-2-methylpyridine
Übersicht
Beschreibung
3-Bromo-4-fluoro-2-methylpyridine is a chemical compound used as a starting material in the preparation of various substances. It serves as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyes .
Synthesis Analysis
The synthesis of 3-Bromo-4-fluoro-2-methylpyridine involves several steps. One method involves brominating and fluorinating aminopyridine compounds through an improved Blaz-Schiemann process . Another method involves the reaction of bromine with sodium nitrite solution, followed by the addition of sodium hydroxide solution .Molecular Structure Analysis
The molecular formula of 3-Bromo-4-fluoro-2-methylpyridine is C6H5BrFN. It has an average mass of 190.013 Da and a monoisotopic mass of 188.958939 Da .Chemical Reactions Analysis
3-Bromo-4-fluoro-2-methylpyridine can undergo various chemical reactions. For example, it can be used in the Suzuki–Miyaura coupling reaction, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .Physical And Chemical Properties Analysis
3-Bromo-4-fluoro-2-methylpyridine has interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . Its exact physical and chemical properties such as boiling point, melting point, etc., are not explicitly mentioned in the available literature.Wissenschaftliche Forschungsanwendungen
Functionalization and Synthesis
- The compound 2-Fluoro-4-methylpyridine, closely related to 3-Bromo-4-fluoro-2-methylpyridine, has been utilized for efficient functionalization processes. These processes include chlorination, hydrolysis, and methanesulfonylation to create novel alkylating agents, demonstrating the compound's versatility in synthesizing cognition-enhancing drug candidates (Pesti et al., 2000).
Chemical Behavior and Reactivity
- Research on the chemical behavior of various pyridines, including derivatives similar to 3-Bromo-4-fluoro-2-methylpyridine, has provided insights into their reactivity. These studies include the investigation of reactions with potassium amide and the formation of amino compounds, contributing to our understanding of the reaction mechanisms of these compounds (Martens & Hertog, 2010).
Halogen Exchange and Substitution
- In a study exploring silyl-mediated halogen/halogen displacement in pyridines, compounds like 3-Bromo-4-fluoro-2-methylpyridine have been shown to undergo halogen exchange. This process has been applied to various pyridines, demonstrating the compound's utility in synthesizing different halogenated derivatives (Schlosser & Cottet, 2002).
Synthesis of Derivatives for Medicinal Chemistry
- The synthesis of methyl 4-fluoro-3-methylpyridine-2-carboxylate, an analog of 3-Bromo-4-fluoro-2-methylpyridine, showcases the compound's application in the development of potentially valuable molecules in medicinal chemistry. Such processes involve multiple steps including oxidation, nitration, and reduction, highlighting the compound's utility in complex synthetic pathways (Qunfeng et al., 2012).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard. It’s classified as having specific target organ toxicity (single exposure) with the target organ being the respiratory system . It’s also classified as a skin corrosive/irritant and can cause serious eye damage/eye irritation .
Wirkmechanismus
Target of Action
It is known that brominated and fluorinated pyridines are often used in the synthesis of various pharmaceuticals and agrochemicals . These compounds can interact with a wide range of biological targets, depending on the specific structure of the final product .
Mode of Action
It is known that this compound can participate in suzuki–miyaura cross-coupling reactions . This is a type of reaction that forms carbon-carbon bonds and is widely used in organic chemistry . The process involves the reaction of an organoboron compound (like 3-Bromo-4-fluoro-2-methylpyridine) with a halide or pseudohalide, catalyzed by a palladium(0) complex .
Biochemical Pathways
It is known that the suzuki–miyaura cross-coupling reaction, in which this compound can participate, is a key step in the synthesis of many biologically active compounds . The products of these reactions can interact with various biochemical pathways, depending on their specific structures .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can be significantly influenced by the presence of halogen atoms like bromine and fluorine . These atoms can affect the lipophilicity, metabolic stability, and protein binding of the compound, thereby influencing its absorption, distribution, metabolism, and excretion .
Result of Action
It is known that the products of the suzuki–miyaura cross-coupling reactions, in which this compound can participate, can have various biological effects, depending on their specific structures .
Action Environment
The action, efficacy, and stability of 3-Bromo-4-fluoro-2-methylpyridine can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reactions, in which this compound can participate, are typically carried out under mild conditions and are tolerant to various functional groups . These reactions require a palladium catalyst and a base . Therefore, the presence and concentration of these substances in the environment can significantly affect the reaction .
Eigenschaften
IUPAC Name |
3-bromo-4-fluoro-2-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN/c1-4-6(7)5(8)2-3-9-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBIQZOKERJMGQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



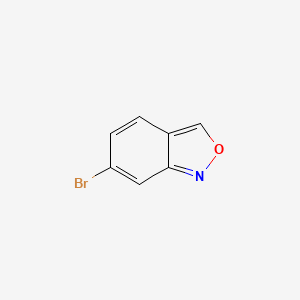
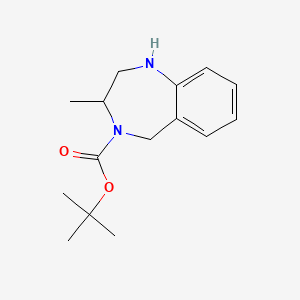


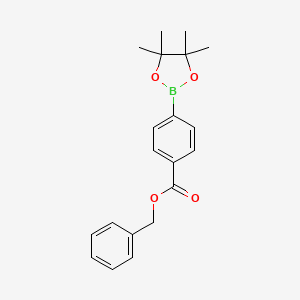

![Ethyl 6-bromoimidazo[1,2-A]pyrimidine-2-carboxylate](/img/structure/B1378971.png)
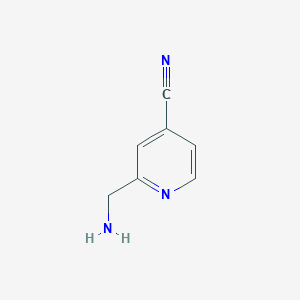

![2-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]acetic acid](/img/structure/B1378975.png)


